
5-Bromo-3-iodo-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-2-methoxyaniline is a halogenated aniline derivative, which is a compound of interest in various chemical syntheses and potential pharmacological applications. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and amino groups have been synthesized and analyzed, indicating the relevance of such structures in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several of the provided papers. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was described, highlighting the importance of regioselectivity and the use of nucleophilic substitution reactions . Similarly, the synthesis of 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones as precursors for various heterocycles demonstrates the versatility of brominated intermediates in organic synthesis . These studies suggest that the synthesis of this compound would likely involve strategic halogenation and protection steps to achieve the desired regioselectivity and functional group integrity.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is crucial for their reactivity and potential applications. In one study, the molecular structure of a bromo-methoxy-benzoimidazole compound was determined using X-ray diffraction and various spectroscopic techniques, which could be analogous to the structural determination of this compound . Understanding the molecular structure is essential for predicting the reactivity and interactions of the compound in various chemical contexts.
Chemical Reactions Analysis
The reactivity of brominated compounds is often explored through their participation in various chemical reactions. For example, the transformation of brominated aziridines into aminopentanedinitriles and their subsequent conversion into pyrrolidines and pyrrolidinones demonstrates the reactivity of brominated intermediates . Additionally, the reaction of bromofuranones with nucleophiles to form cyclopropane derivatives shows the potential for creating complex structures from brominated precursors . These studies provide insights into the types of chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The presence of bromine and iodine atoms in this compound would likely contribute to its relatively high molecular weight and potential for strong intermolecular interactions, such as hydrogen bonding and halogen bonding. The studies on related compounds provide information on their vibrational assignments, frontier orbitals, and reactivity descriptors, which are important for understanding the properties of the compound .
Scientific Research Applications
Synthesis of Labelled Compounds
5-Bromo-3-iodo-2-methoxyaniline has been utilized in the synthesis of isotopically labelled compounds, such as aminolevulinic acid (ALA), which plays a critical role in the biosynthesis of porphyrins. These labelled compounds are valuable for research in metabolic studies and drug development processes (Iida et al., 2002).
Nucleophilic Displacement Reactions
Research on nucleophilic displacements of imidazoles indicates that compounds like this compound can undergo nucleophilic displacement with various nucleophiles, leading to the synthesis of novel compounds with potential applications in chemical synthesis and drug discovery (Kulkarni et al., 1987).
Methoxylation of Indoles
The methoxylation reaction utilizing compounds similar to this compound has been applied to indoles and indolines, leading to the synthesis of serotonin. This showcases the compound's utility in creating biologically active molecules and exploring their pharmacological properties (Saito & Kikugawa, 1979).
Luminescence Properties
Studies on the luminescence properties of crystals formed by related compounds demonstrate their potential applications in materials science, particularly in the development of fluorescent materials for use in sensors and optical devices (Tsuchimoto et al., 2016).
Corrosion Inhibition
The synthesis and application of thiophene derivatives from compounds analogous to this compound have been explored as corrosion inhibitors for metals. This research is vital for industries seeking solutions to metal corrosion, highlighting the compound's industrial applications (Assad et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-iodo-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQKBAIDRKHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)
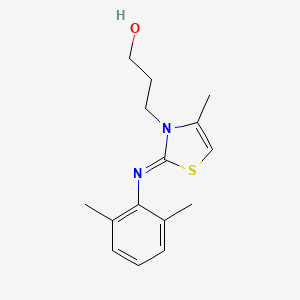
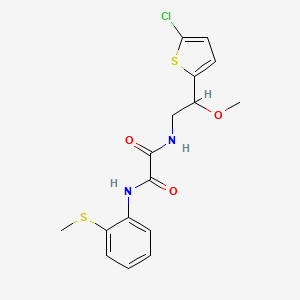
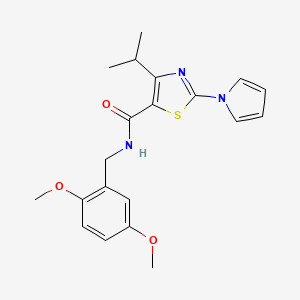
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)
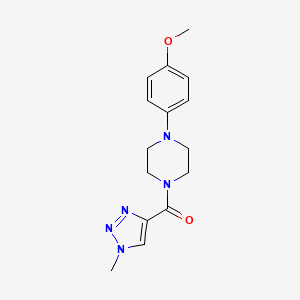
![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)


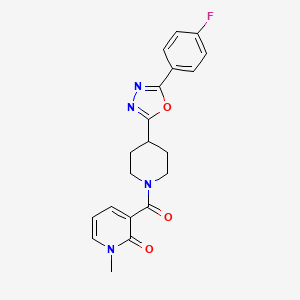
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)
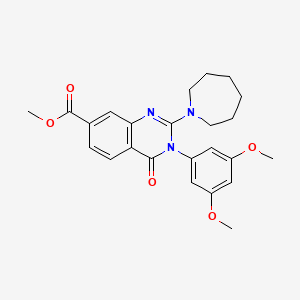
![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)
